(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methyl-2-phenylpropanoic acid, followed by amination. The bromination reaction can be performed in acidic, alkaline, or neutral conditions, often using bromine in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination and subsequent amination processes, ensuring high purity and yield. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 4-bromobenzoate
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and bromophenyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQDIWNGVYSISP-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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